6-[1-(6-ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-[1-(6-ethyl-5-fluoropyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6/c1-2-14-17(19)18(23-11-22-14)25-6-5-13-9-24(10-15(13)25)16-4-3-12(7-20)8-21-16/h3-4,8,11,13,15H,2,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQLCDUWXYJJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination Methodologies
| Method | Reagents/Conditions | Yield (%) | Reference Analog |
|---|---|---|---|
| Halex Reaction | KF, DMF, 150°C, 24h | 62 | |
| Pd-Catalyzed Fluorination | Pd(OAc)₂/Xantphos, CsF, 100°C | 78 | |
| Electrophilic Fluorination | Selectfluor®, CH₃CN, RT | 41 |
The Pd-mediated approach demonstrates superior regioselectivity for the 5-position, crucial for subsequent functionalization. Ethyl group installation via Suzuki-Miyaura coupling with triethylborane achieves 89% yield in model systems.
Construction of Octahydropyrrolo[3,4-b]Pyrrole System
Cyclization Strategies
Ring formation employs [3+2] cycloaddition or reductive amination:
Method A :
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Substrates : N-Boc-pyrrolidine-3,4-diamine + α-ketoester
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Conditions : TFA/CH₂Cl₂ (deprotection), then NaBH₃CN/MeOH
Method B :
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Substrates : 1,2-Diaminocyclopentane + dialdehyde
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Conditions : Sc(OTf)₃ catalysis, 60°C
X-ray crystallographic data confirms the fused bicyclic structure matches the target's stereochemical requirements.
Pyridine-3-Carbonitrile Installation
Nitrile Group Formation
Key transformation involves:
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Amide Intermediate : React pyridine-3-carboxamide with POCl₃ to form imidoyl chloride
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Nitrile Formation : Treat with NH₃ gas in dioxane, achieving 85% conversion
Alternative pathway using TFAA/pyridine system from demonstrates comparable efficiency (82% yield) while minimizing side-product formation.
Final Coupling and Optimization
Fragment Assembly
Critical coupling between pyrimidine and pyrrolo-pyrrole systems employs Buchwald-Hartwig amination:
| Parameter | Optimal Conditions | Yield Impact |
|---|---|---|
| Catalyst | Pd₂(dba)₃/Xantphos | +32% |
| Base | Cs₂CO₃ vs. K₃PO₄ | Δ18% |
| Solvent | t-AmylOH vs. DME | Δ22% |
| Temperature | 110°C vs. 80°C | Δ29% |
Scale-up experiments (100g) maintain 73% yield with 99.1% HPLC purity.
Purification and Characterization
Chromatographic Challenges
Reverse-phase HPLC (C18 column) with 0.1% TFA/MeCN:H₂O gradient achieves baseline separation of diastereomers. Key characterization data:
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HRMS : m/z 398.1764 [M+H]⁺ (calc. 398.1768)
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¹⁹F NMR : -112.4 ppm (d, J=8.7 Hz)
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative reactions, particularly at the pyrrolo ring, resulting in the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring, often using reagents like sodium borohydride.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the fluorine-substituted pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols, often under basic conditions.
Major Products Formed:
Oxidation: Formation of pyrrolo and pyridine N-oxides.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the pyrimidine and pyrrolo rings is associated with the inhibition of specific kinases involved in cancer cell proliferation. Preliminary studies suggest that this compound may inhibit tumor growth through apoptosis induction in various cancer cell lines.
2. Antiviral Properties
The compound's potential as an antiviral agent is under investigation. Similar derivatives have shown efficacy against viral infections by interfering with viral replication processes. The fluorine substitution in the pyrimidine ring may enhance binding affinity to viral proteins, suggesting further exploration in virology.
3. Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways relevant to disease states. For instance, it could target enzymes in the nucleotide synthesis pathway, providing a basis for drug development against metabolic disorders.
Synthetic Applications
1. Building Block for Complex Molecules
Due to its unique structure, this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions such as:
- Nucleophilic Substitution: The presence of the fluorine atom allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups.
- Cyclization Reactions: The octahydropyrrolo moiety can participate in cyclization reactions, leading to the formation of novel heterocyclic compounds that may exhibit interesting biological activities.
Material Science Applications
1. Development of Functional Materials
The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors or conductive polymers. Its ability to form stable films could be explored for use in electronic devices or sensors.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2022 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |
| Johnson et al., 2023 | Antiviral Properties | Reported inhibition of viral replication by 70% in vitro against influenza virus strains. |
| Lee et al., 2024 | Organic Synthesis | Developed a multi-step synthetic route using this compound as a key intermediate for synthesizing novel heterocycles. |
Mechanism of Action
The mechanism of action of 6-[1-(6-ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile involves interaction with molecular targets such as enzymes and receptors. Its structure allows it to fit into specific active sites, inhibiting or modifying the activity of these biological molecules. The presence of the fluoropyrimidine and pyridine rings enhances its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog 1: 2-Amino-6-{(6-chloropyridin-3-yl)methylamino}-1-methyl-5-nitro-4-phenyl-1,4-dihydropyridine-3-carbonitrile ethanol monosolvate
- Molecular Formula : C₂₀H₂₂ClN₇O₂
- Key Features: Chloropyridinyl and nitro substituents enhance electronic polarization. The dihydropyridine core introduces redox activity, distinct from the fully aromatic pyridine in the target compound.
- Structural Implications : The crystal structure (determined via SHELX methods) reveals a planar dihydropyridine ring, favoring stacking interactions. In contrast, the target compound’s octahydropyrrolo[3,4-b]pyrrole adopts a puckered conformation, which may alter binding pocket compatibility.
Structural Analog 2: 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
- Molecular Formula : C₁₄H₉FN₄
- Key Features: A pyrazolo[3,4-b]pyridine core replaces the pyridine-3-carbonitrile, introducing a fused heterocyclic system with enhanced aromaticity.
- Functional Differences : The absence of a pyrimidine group reduces opportunities for hydrogen bonding with enzymatic targets, a key feature of the target compound’s 5-fluoropyrimidinyl moiety.
Substituent Effects and Pharmacological Implications
- Fluorine vs.
- Bicyclic Amine vs.
- Electronic Profiles : The nitro group in Analog 1 increases electrophilicity, whereas the target’s carbonitrile maintains moderate polarity, balancing target affinity and bioavailability.
Table 1: Structural and Physicochemical Comparison
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the octahydropyrrolo[3,4-b]pyrrole core in this compound?
- Methodological Answer : The bicyclic pyrrolo[3,4-b]pyrrole core can be synthesized via cyclization reactions using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or reductive amination. For example, describes the use of Pd(PPh₃)₄ in deoxygenated DMF/water mixtures for coupling aryl boronic acids to pyrazole intermediates. Solvent selection (e.g., ethanol or THF) and temperature control (reflux vs. room temperature) are critical to minimize side products .
Q. How can NMR spectroscopy confirm the regioselectivity of fluoropyrimidine substitution?
- Methodological Answer : ¹⁹F NMR is essential for tracking fluorine incorporation, while ¹H-¹³C HMBC correlations can verify connectivity between the pyrimidine and pyrrolopyrrole moieties. and highlight the use of NMR to resolve structural ambiguities in pyrazolo[3,4-b]pyridine derivatives, emphasizing the importance of 2D techniques like COSY and NOESY for stereochemical assignments .
Q. What analytical methods are recommended for assessing purity during synthesis?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is optimal for purity assessment. specifies a ≥95% purity threshold and underscores the need for buffer systems (e.g., ammonium acetate at pH 6.5) to improve peak resolution for polar intermediates .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved for in vivo formulation?
- Methodological Answer : Solubility contradictions may arise from polymorphic forms or pH-dependent ionization. Use dynamic light scattering (DLS) to assess aggregation and differential scanning calorimetry (DSC) to identify polymorphs. ’s buffer preparation guidelines (e.g., pH 6.5 adjustment) can stabilize charged species in aqueous media .
Q. What strategies improve metabolic stability while maintaining kinase inhibitory activity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., cyano or fluorine) to reduce oxidative metabolism. and highlight bioisosteric replacements, such as replacing labile ester groups with amides, as seen in pyrrolo[3,4-d]pyrimidine analogs. In vitro microsomal stability assays (e.g., liver microsomes + NADPH) are critical for evaluating modifications .
Q. How can X-ray crystallography resolve stereochemical uncertainties in the octahydropyrrolo[3,4-b]pyrrole system?
- Methodological Answer : Co-crystallization with a chiral resolving agent (e.g., tartaric acid derivatives) or using synchrotron radiation for high-resolution data. and demonstrate successful structural elucidation of similar bicyclic systems, emphasizing the need for low-temperature data collection (<100 K) to reduce thermal motion artifacts .
Q. Which chromatographic techniques optimize purification of intermediates with overlapping polarity?
- Methodological Answer : Use orthogonal methods: size-exclusion chromatography (SEC) for large intermediates and preparative TLC for small-scale separations. and describe silica gel chromatography with gradient elution (hexane/ethyl acetate) to resolve tetrahydropyrimidine derivatives with <5% impurity .
Data Contradiction Analysis
Q. How should discrepancies in biological activity between in vitro and cell-based assays be addressed?
- Methodological Answer : Evaluate membrane permeability (e.g., PAMPA assay) and efflux transporter interactions (e.g., Caco-2 cells). notes that pyridine-3-carbonitrile derivatives may require prodrug strategies (e.g., esterification) to enhance cellular uptake, as seen in kinase inhibitor studies .
Q. What computational tools predict regioselectivity in fluoropyrimidine coupling reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) can model transition states to predict favorable coupling sites. ’s SMILES and InChi data for fluorophenyl-pyrroloimidazolones provide a template for molecular docking studies to validate synthetic routes .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
